molecular formula C7H7ClF2N2O B13317027 5-Chloro-6-(2,2-difluoroethoxy)pyridin-3-amine

5-Chloro-6-(2,2-difluoroethoxy)pyridin-3-amine

Cat. No.: B13317027
M. Wt: 208.59 g/mol
InChI Key: PJOMOOZCGUPUJY-UHFFFAOYSA-N
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Description

5-Chloro-6-(2,2-difluoroethoxy)pyridin-3-amine is a chemical compound with the molecular formula C7H7ClF2N2O and a molecular weight of 208.59 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a chloro group at position 5, an amine group at position 3, and a difluoroethoxy group at position 6. It is used primarily in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-(2,2-difluoroethoxy)pyridin-3-amine typically involves the reaction of 5-chloro-2,3,6-trifluoropyridine with appropriate reagents to introduce the difluoroethoxy and amine groups. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-(2,2-difluoroethoxy)pyridin-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Oxidation and Reduction: The amine group can be oxidized to form nitro derivatives or reduced to form secondary amines.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride (NaH) and alkyl halides.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution: Formation of various substituted pyridines.

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of secondary amines.

Scientific Research Applications

5-Chloro-6-(2,2-difluoroethoxy)pyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-6-(2,2-difluoroethoxy)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and difluoroethoxy groups can influence its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-6-(2,2-difluoroethoxy)pyridin-3-amine is unique due to the specific combination of chloro, difluoroethoxy, and amine groups on the pyridine ring. This unique structure can result in distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C7H7ClF2N2O

Molecular Weight

208.59 g/mol

IUPAC Name

5-chloro-6-(2,2-difluoroethoxy)pyridin-3-amine

InChI

InChI=1S/C7H7ClF2N2O/c8-5-1-4(11)2-12-7(5)13-3-6(9)10/h1-2,6H,3,11H2

InChI Key

PJOMOOZCGUPUJY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Cl)OCC(F)F)N

Origin of Product

United States

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